molecular formula C21H22O4 B3985257 4-butyl-7-[(4-methoxybenzyl)oxy]-2H-chromen-2-one

4-butyl-7-[(4-methoxybenzyl)oxy]-2H-chromen-2-one

Cat. No.: B3985257
M. Wt: 338.4 g/mol
InChI Key: PQVURSHDKSBAPB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“4-butyl-7-[(4-methoxybenzyl)oxy]-2H-chromen-2-one” is a chemical compound with the molecular formula C21H22O4 . It’s a type of chromenone, a class of chemicals characterized by a chromene (or benzopyran) backbone .


Synthesis Analysis

The synthesis of similar compounds often involves the use of 4-methoxybenzyl (PMB) esters . PMB esters are known as “workhorse” protecting groups that can be readily introduced under mild reaction conditions . They possess excellent stability under many reaction conditions, making them useful in a variety of settings .


Molecular Structure Analysis

The molecular structure of “this compound” consists of a chromen-2-one backbone with a butyl group at the 4-position and a 4-methoxybenzyl group at the 7-position .


Chemical Reactions Analysis

While specific chemical reactions involving “this compound” are not detailed in the available literature, related compounds often undergo reactions involving their PMB ester groups . These reactions typically involve the introduction or removal of the PMB ester under various conditions .

Future Directions

Future research could focus on further elucidating the synthesis, reactions, and potential applications of “4-butyl-7-[(4-methoxybenzyl)oxy]-2H-chromen-2-one”. Given the utility of PMB esters in organic synthesis , this compound could potentially serve as a useful intermediate in the synthesis of more complex molecules.

Properties

IUPAC Name

4-butyl-7-[(4-methoxyphenyl)methoxy]chromen-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H22O4/c1-3-4-5-16-12-21(22)25-20-13-18(10-11-19(16)20)24-14-15-6-8-17(23-2)9-7-15/h6-13H,3-5,14H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PQVURSHDKSBAPB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC1=CC(=O)OC2=C1C=CC(=C2)OCC3=CC=C(C=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H22O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

338.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-butyl-7-[(4-methoxybenzyl)oxy]-2H-chromen-2-one
Reactant of Route 2
Reactant of Route 2
4-butyl-7-[(4-methoxybenzyl)oxy]-2H-chromen-2-one
Reactant of Route 3
Reactant of Route 3
4-butyl-7-[(4-methoxybenzyl)oxy]-2H-chromen-2-one
Reactant of Route 4
Reactant of Route 4
4-butyl-7-[(4-methoxybenzyl)oxy]-2H-chromen-2-one
Reactant of Route 5
Reactant of Route 5
4-butyl-7-[(4-methoxybenzyl)oxy]-2H-chromen-2-one
Reactant of Route 6
4-butyl-7-[(4-methoxybenzyl)oxy]-2H-chromen-2-one

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.